ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that features an indole moiety, a cyclopentathiazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with indole, a nucleophilic substitution reaction can introduce the acetamido group at the 1-position of the indole ring.
Cyclopentathiazole Ring Formation: The intermediate product is then reacted with a thiazole precursor under cyclization conditions to form the cyclopentathiazole ring.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.
Medicine: It may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a subject of interest in drug discovery.
Industry: Its unique properties could be harnessed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The indole moiety is known for its ability to engage in π-π stacking interactions, while the thiazole ring can participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A simpler indole derivative with plant hormone activity.
Cyclopentathiazole derivatives: Compounds with similar ring structures but different substituents.
Ethyl esters of amino acids: Compounds with similar ester functional groups but different core structures.
Uniqueness
Ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is unique due to its combination of an indole ring, a cyclopentathiazole ring, and an ethyl ester group. This combination of structural features is not commonly found in other compounds, which may confer unique biological activities and chemical reactivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-[(2-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18(24)13-7-8-15-17(13)21-19(26-15)20-16(23)11-22-10-9-12-5-3-4-6-14(12)22/h3-6,9-10,13H,2,7-8,11H2,1H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVQPIWHAUSSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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